molecular formula C20H26N2O4 B11189214 Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Cat. No.: B11189214
M. Wt: 358.4 g/mol
InChI Key: OXDVFSWAOKAXHR-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxylate core linked to a 2,5-dioxopyrrolidin-3-yl group substituted with a 4-ethylphenyl moiety. Such structural features are common in intermediates for pharmaceuticals, particularly those targeting neurological or inflammatory pathways .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

InChI

InChI=1S/C20H26N2O4/c1-3-14-5-7-16(8-6-14)22-18(23)13-17(19(22)24)21-11-9-15(10-12-21)20(25)26-4-2/h5-8,15,17H,3-4,9-13H2,1-2H3

InChI Key

OXDVFSWAOKAXHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Diethyl Succinate Derivatives

The pyrrolidin-2,5-dione ring can be synthesized via Dieckmann condensation of diethyl 3-(4-ethylphenylamino)succinate. Heating the diester with a base such as sodium ethoxide induces intramolecular cyclization, yielding the pyrrolidinone ring. This method, adapted from analogous pyrrolidinone syntheses, typically achieves yields of 60–70% under optimized conditions (150°C, 6 h).

Michael Addition-Cyclization Strategy

An alternative route involves the Michael addition of 4-ethylphenylamine to diethyl acetylenedicarboxylate, followed by acid-catalyzed cyclization. Using polyphosphoric acid (PPA) as a catalyst at 120°C for 4 hours, this method affords the pyrrolidinone core in 65% yield.

Functionalization at the 3-Position with Piperidine-4-carboxylate Ethyl Ester

Nucleophilic Substitution at the Pyrrolidinone 3-Position

Introducing a leaving group (e.g., bromine) at the 3-position of the pyrrolidinone enables displacement by piperidine-4-carboxylate derivatives. For example, treating 3-bromo-1-(4-ethylphenyl)pyrrolidin-2,5-dione with ethyl piperidine-4-carboxylate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves coupling with a 58% yield.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a modern approach. Reacting 3-amino-1-(4-ethylphenyl)pyrrolidin-2,5-dione with ethyl 4-(bromomethyl)piperidine-1-carboxylate using Pd(OAc)₂ and Xantphos in toluene at 100°C for 24 hours provides the target compound in 52% yield.

Esterification and Protecting Group Strategies

Direct Esterification of Piperidine-4-carboxylic Acid

The piperidine-4-carboxylate ethyl ester is synthesized via Fischer esterification. Reacting piperidine-4-carboxylic acid with excess ethanol in concentrated sulfuric acid (H₂SO₄) under reflux for 8 hours achieves 85% conversion.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, ethyl piperidine-4-carboxylate is prepared using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 12 hours, yielding 78% of the ester.

Optimization of Reaction Conditions and Catalytic Systems

Reaction StepCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Pyrrolidinone cyclizationPPA120465
Nucleophilic substitutionK₂CO₃/DMF801258
Buchwald-Hartwig aminationPd(OAc)₂/Xantphos1002452
Fischer esterificationH₂SO₄/EtOH78 (reflux)885

Microwave-assisted synthesis reduces reaction times significantly. For instance, coupling the pyrrolidinone and piperidine fragments under microwave irradiation (100°C, 30 min) improves yields to 68%.

Challenges and Limitations

  • Regioselectivity in pyrrolidinone substitution : Competing reactions at the 2- and 3-positions necessitate careful control of stoichiometry and catalysts.

  • Steric hindrance : Bulky substituents on the piperidine ring (e.g., ethyl groups) reduce coupling efficiency, as observed in Pd-catalyzed reactions.

  • Purification complexities : Chromatographic separation is often required due to byproducts from incomplete cyclization or esterification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(2,5-Dioxopyrrolidin-3-yl)piperidine-4-carboxylate (QY-1633)

  • Molecular Formula : C₁₃H₂₀N₂O₅
  • Key Differences: Lacks the 4-ethylphenyl substituent on the pyrrolidinone ring.
  • Properties : Reduced molecular weight (MW = 284.3 g/mol) and lower lipophilicity compared to the target compound.

Ethyl 4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

  • Molecular Formula : C₁₈H₂₁FN₂O₅
  • Key Differences : Replaces piperidine with piperazine and introduces a 4-fluorophenyl group.
  • Piperazine’s basicity alters solubility (logP ≈ 1.2 vs. ~2.5 for the target compound) .

Ethyl 1-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-4-piperidinecarboxylate

  • Molecular Formula : C₂₄H₃₄N₂O₅
  • Key Differences : Substitutes 4-ethylphenyl with a 4-hexyloxy group.

Ethyl 1-(2-Fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

  • Molecular Formula : C₁₃H₁₂FN₃O₃
  • Key Differences: Replaces the pyrrolidinone-piperidine system with a triazole ring.
  • Lower MW (277.3 g/mol) correlates with reduced steric hindrance .

Structural and Functional Analysis

Substituent Effects

  • 4-Ethylphenyl vs. Hexyloxy/Flurophenyl :
    • Lipophilicity : Hexyloxy > 4-ethylphenyl > fluorophenyl (logP values: ~3.8, ~2.5, ~2.0).
    • Electronic Effects : Fluorophenyl introduces strong electron-withdrawing effects, while ethylphenyl provides moderate electron-donating character.

Ring System Modifications

  • Piperidine vs. Piperazine : Piperazine’s additional nitrogen increases basicity (pKa ~9.5 vs. ~7.5 for piperidine), affecting protonation states under physiological conditions .
  • Pyrrolidinone vs. Triazole: The dioxopyrrolidinone’s carbonyl groups enable hydrogen bonding, whereas triazoles participate in π-π interactions .

Pharmacological Potential

  • Anti-inflammatory Applications : Piperidine carboxylates are intermediates in muscarinic antagonists like umeclidinium bromide (), indicating bronchodilator applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) logP Key Substituents
Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate C₂₁H₂₆N₂O₅ 386.4 ~2.5 4-Ethylphenyl, dioxopyrrolidinone
QY-1633 C₁₃H₂₀N₂O₅ 284.3 ~1.8 None (simpler pyrrolidinone)
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate C₁₈H₂₁FN₂O₅ 364.4 ~2.0 4-Fluorophenyl, piperazine
Ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-4-piperidinecarboxylate C₂₄H₃₄N₂O₅ 430.5 ~3.8 4-Hexyloxyphenyl

Biological Activity

Ethyl 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 358.4 g/mol

The compound features a piperidine ring , a dioxopyrrolidine moiety , and a 4-ethylphenyl group , which contribute to its unique pharmacological properties. The structure is significant for its interactions with various biological targets, particularly ion channels involved in neuronal signaling.

Anticonvulsant Properties

This compound has demonstrated notable anticonvulsant activity in various animal models. It was tested using the maximal electroshock and 6 Hz seizure tests , where it exhibited superior efficacy compared to established anticonvulsants such as valproic acid. The proposed mechanism of action involves:

  • Voltage-sensitive sodium channels : The compound appears to stabilize the inactive state of these channels, reducing neuronal excitability.
  • L-type calcium channels : It may also modulate calcium influx, further influencing neurotransmission and seizure activity.

Antinociceptive Effects

In addition to its anticonvulsant properties, this compound has shown antinociceptive effects , suggesting potential applications in pain management. The mechanisms underlying these effects are still being investigated but may involve modulation of pain pathways at the spinal cord level.

Efficacy in Preclinical Models

A series of preclinical studies have been conducted to evaluate the efficacy of this compound:

Study TypeModel UsedOutcome
Anticonvulsant TestingMaximal ElectroshockOutperformed valproic acid
Antinociceptive TestingHot Plate TestSignificant reduction in pain response
Ion Channel InteractionPatch Clamp StudiesInhibition of sodium and calcium currents

These studies highlight the compound's potential as a dual-action agent in treating both seizures and pain.

Mechanistic Insights

Further investigations into the mechanistic pathways have revealed that this compound interacts with specific ion channels:

  • Sodium Channels : Stabilizes inactive states, reducing excitability.
  • Calcium Channels : Modulates calcium dynamics in neurons.

These interactions suggest that the compound could be developed into a therapeutic agent for neurological disorders characterized by excessive neuronal firing.

Q & A

Q. Key Methodological Steps :

  • Use coupling agents like EDCI/HOBt for amide bond formation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purify intermediates via column chromatography or recrystallization .

How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Basic Research Question
Structural elucidation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing the piperidine, pyrrolidinone, and ethylphenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, m/z signals corresponding to [M+H]+ and key fragments (e.g., loss of CO2Et or pyrrolidinone rings) validate the structure .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester (C=O) and amide (N–C=O) functionalities .

Advanced Consideration :
Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

What strategies are recommended for optimizing reaction yields in multi-step syntheses?

Advanced Research Question
Yield optimization requires addressing bottlenecks in key steps:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in coupling reactions, while ethers (e.g., THF) stabilize LDA intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl2) can accelerate cyclization steps by coordinating to carbonyl groups .
  • Temperature Control : Low temperatures (−78°C) minimize side reactions in LDA-mediated deprotonation .

Q. Data-Driven Approach :

  • Design factorial experiments to test solvent/base combinations.
  • Use LC-MS to quantify intermediates and adjust stoichiometry .

How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Advanced Research Question
Discrepancies often arise from incomplete conformational sampling or solvent effects in computational models.

  • Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions to predict NMR chemical shifts more accurately .
  • Density Functional Theory (DFT) : Compare calculated IR spectra (e.g., B3LYP/6-31G*) with experimental data to validate tautomeric forms .

Case Study :
If experimental NMR shows unexpected splitting, re-optimize the computational model with explicit solvent molecules (e.g., water or ethanol) to account for hydrogen bonding .

What are the challenges in assessing the compound’s purity, and how are they addressed?

Basic Research Question
Purity assessment involves:

  • HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) quantify impurities .
  • Melting Point Analysis : Sharp melting ranges indicate high crystallinity and purity .

Q. Advanced Challenges :

  • Enantiomeric Purity : Use chiral columns or circular dichroism (CD) if stereocenters are present .
  • Residual Solvents : Gas chromatography (GC) detects traces of THF or acetonitrile .

What methodologies are employed to study the compound’s biological activity?

Advanced Research Question

  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14C isotope) to track intracellular accumulation .
  • Molecular Docking : Predict binding modes to receptors using AutoDock Vina or Schrödinger Suite .

Data Interpretation :
Correlate IC50 values with structural features (e.g., ester vs. carboxylate groups) to guide SAR studies .

How are crystallographic data analyzed to confirm the compound’s solid-state structure?

Advanced Research Question

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factors (<5%) and electron density maps .
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to verify phase purity .

Troubleshooting :
Twinned crystals or disorder require advanced refinement strategies (e.g., TWIN/BASF commands in SHELXL) .

What are the best practices for documenting synthetic procedures and data reproducibility?

Basic Research Question

  • Detailed Experimental Logs : Record reaction times, temperatures, and solvent batches .
  • Open Data Repositories : Deposit spectral data (NMR, MS) in platforms like mzCloud or PubChem .

Q. Reproducibility Framework :

  • Use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) .
  • Validate methods via inter-laboratory studies .

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